molecular formula C40H32N2 B1507607 9,10-Bis[N-(p-tolyl)anilino]anthracene CAS No. 190974-21-1

9,10-Bis[N-(p-tolyl)anilino]anthracene

Cat. No.: B1507607
CAS No.: 190974-21-1
M. Wt: 540.7 g/mol
InChI Key: HTJPPQKJCPTAED-UHFFFAOYSA-N
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Description

9,10-Bis[N-(p-tolyl)anilino]anthracene is a complex organic compound known for its unique structural and electronic properties It belongs to the class of anthracene derivatives and is characterized by the presence of two N-(p-tolyl)anilino groups attached to the anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis[N-(p-tolyl)anilino]anthracene typically involves the reaction of anthracene with N-(p-tolyl)aniline under specific conditions. One common method is the palladium-catalyzed coupling reaction, where anthracene is reacted with N-(p-tolyl)aniline in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 9,10-Bis[N-(p-tolyl)anilino]anthracene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction is typically carried out in an acidic medium.

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be achieved using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of anthraquinone derivatives.

  • Reduction: Reduction reactions can produce partially reduced derivatives with altered electronic properties.

Scientific Research Applications

Chemistry: In the field of chemistry, 9,10-Bis[N-(p-tolyl)anilino]anthracene is used as a building block for the synthesis of more complex organic molecules. Its unique electronic properties make it a valuable component in the design of organic semiconductors and photovoltaic materials.

Biology: In biological research, this compound is employed as a fluorescent probe for imaging and tracking cellular processes. Its high fluorescence quantum yield and photostability make it an ideal candidate for fluorescence microscopy and flow cytometry.

Medicine: The compound has potential applications in medical imaging and diagnostics. Its ability to bind to specific biomolecules allows for the development of targeted imaging agents for cancer detection and monitoring.

Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices

Mechanism of Action

The mechanism by which 9,10-Bis[N-(p-tolyl)anilino]anthracene exerts its effects depends on its specific application. In OLEDs, the compound acts as an electron transport layer, facilitating the movement of electrons within the device. The molecular targets and pathways involved include the interaction with other organic layers in the OLED structure, leading to efficient light emission.

Comparison with Similar Compounds

  • 9,10-Bis[N,N-di(p-tolyl)amino]anthracene: This compound is structurally similar but has two di(p-tolyl)amino groups instead of two N-(p-tolyl)anilino groups.

  • Tetraphenylporphyrin (TPP): Another compound with a similar molecular weight and electronic properties, used in photodynamic therapy and as a photosensitizer.

Uniqueness: 9,10-Bis[N-(p-tolyl)anilino]anthracene stands out due to its specific substitution pattern, which imparts unique electronic and photophysical properties. These properties make it particularly suitable for applications in organic electronics and fluorescence imaging.

Properties

IUPAC Name

9-N,10-N-bis(4-methylphenyl)-9-N,10-N-diphenylanthracene-9,10-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H32N2/c1-29-21-25-33(26-22-29)41(31-13-5-3-6-14-31)39-35-17-9-11-19-37(35)40(38-20-12-10-18-36(38)39)42(32-15-7-4-8-16-32)34-27-23-30(2)24-28-34/h3-28H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJPPQKJCPTAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)N(C6=CC=CC=C6)C7=CC=C(C=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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